6-Bromo-3-(4 inverted exclamation mark -chlorophenyl)-4-methylcoumarin
Overview
Description
Synthesis Analysis
The synthesis of Compound A involves several steps, including bromination, chlorination, and cyclization. One common synthetic route is the reaction of a suitable precursor (such as 4-methylchromen-2-one) with bromine and a chlorinating agent under controlled conditions. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
The crystal structure of Compound A has been determined experimentally. It reveals the precise arrangement of atoms in the solid state. The compound adopts a planar conformation, with the bromine and chlorine substituents positioned ortho to each other on the phenyl ring. The methyl group extends from the chromenone core. Crystallographic data provide insights into intermolecular interactions and packing within the crystal lattice .
Physical and Chemical Properties Analysis
Mechanism of Action
The biological activity of Compound A depends on its specific target. It may exhibit anti-inflammatory, antioxidant, or other pharmacological effects. Further studies are needed to elucidate its precise mechanism of action. Researchers have explored its potential as a drug candidate for various diseases, including cancer and inflammation .
Future Directions
: Shoja, M., Krikava, A., & Kabbani, R. (2002). Crystal structure of 6-bromo-3-(4’-chlorophenyl)-4-methylcoumarin, C16H10BrClO2. Zeitschrift für Kristallographie - New Crystal Structures, 217(1). Link : (Additional relevant papers may provide further insights.) : (Melting point data source) : (Other relevant data sources)
Properties
IUPAC Name |
6-bromo-3-(4-chlorophenyl)-4-methylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClO2/c1-9-13-8-11(17)4-7-14(13)20-16(19)15(9)10-2-5-12(18)6-3-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKDHAQFRXIVPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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